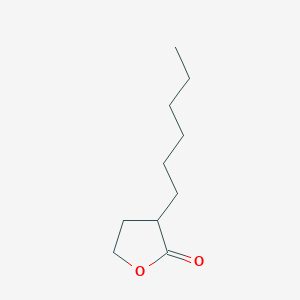

alpha-Hexyl-gamma-butyrolactone

Description

The Gamma-Butyrolactone (B3396035) Scaffold in Chemical and Biological Sciences

The gamma-butyrolactone (GBL) ring is a five-membered heterocyclic motif containing an ester functional group. nih.gov This scaffold is not merely a synthetic curiosity; it is a "privileged structure" frequently found in a multitude of biologically active natural products and synthetic molecules. nih.gov Its prevalence in pharmacologically active compounds has made it a focal point for extensive research in drug discovery and medicinal chemistry. nih.gov

The GBL moiety is a component of several FDA-approved drugs, highlighting its therapeutic relevance. nih.gov For instance, it is found in medications used for diverse applications such as diuretics, anticancer agents, and treatments for heart conditions. nih.gov Furthermore, the GBL scaffold is integral to many experimental drugs and serves as a crucial synthetic intermediate in the production of other chemicals. nih.gov

Classification and Structural Characteristics of Alpha-Substituted Gamma-Butyrolactones

Gamma-butyrolactones can be substituted at various positions on the lactone ring, leading to a wide range of derivatives with distinct properties. Alpha-substituted gamma-butyrolactones are characterized by the attachment of a functional group at the carbon atom adjacent to the carbonyl group.

The nature of the substituent at the alpha-position plays a critical role in determining the compound's biological activity. Research has shown that the size and type of the alkyl group at this position can lead to a spectrum of pharmacological effects. For example, studies on a series of alkyl-substituted gamma-butyrolactones revealed that compounds with smaller alkyl groups at the alpha-position, such as dimethyl or ethyl-methyl groups, can exhibit anticonvulsant properties. nih.gov In contrast, substitution at the beta-position often results in convulsant agents. nih.gov

The structure of alpha-Hexyl-gamma-butyrolactone, with its six-carbon alkyl chain at the alpha-position, places it within this class of compounds where the substituent's nature is a key determinant of its potential interactions and activities.

Overview of Prior Research on Substituted Butyrolactones: Historical Trajectories and Current Frontiers

Research into substituted butyrolactones has a rich history, driven by the discovery of their diverse biological activities. Early studies focused on the synthesis and pharmacological evaluation of various substituted GBLs, establishing fundamental structure-activity relationships. nih.govnih.gov For instance, it was discovered that the anticonvulsant activity of alpha-substituted lactones is influenced by the size of the alkyl chain, with optimal activity observed for chains of three or four carbon atoms. nih.gov

More recent research has expanded into new frontiers. Synthetic chemists are continuously developing novel and more efficient methods for the synthesis of gamma-butyrolactones, including asymmetric synthesis to produce specific stereoisomers. acs.orgnih.gov The biological evaluation of substituted butyrolactones has also broadened, with investigations into their potential as antifungal agents, neuroprotective compounds, and even as signaling molecules in bacteria. mdpi.comnih.gov The study of butyrolactone derivatives as potential inhibitors of enzymes like PTP1B for the treatment of type 2 diabetes represents a current area of active investigation. nih.gov

The ongoing exploration of substituted butyrolactones, including this compound, continues to unveil new potential applications and deepen our understanding of the intricate relationship between chemical structure and biological function.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | nih.gov |

| Molar Mass | 170.25 g/mol | nih.gov |

| IUPAC Name | 3-hexyloxolan-2-one | nih.gov |

| CAS Number | 18436-37-8 | nih.gov |

| XLogP3 | 3.3 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-hexyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDLVUXSDSVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047437 | |

| Record name | alpha-Hexyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-37-8 | |

| Record name | 3-Hexyldihydro-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hexyl-gamma-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 3-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Hexyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hexyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J0O5KWX81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of alpha-Hexyl-gamma-butyrolactone and Analogues

The construction of the α-hexyl substituted γ-butyrolactone core can be achieved through various strategic approaches that prioritize efficiency, selectivity, and stereochemical control.

The formation of the γ-butyrolactone ring is a critical step in the synthesis of α-hexyl-γ-butyrolactone. Modern synthetic methods focus on achieving high chemo- and regioselectivity.

One of the most universal methods for γ-butyrolactone synthesis is the intramolecular esterification or lactonization of substrates that contain a γ-hydroxybutanoic acid functionality. nih.gov More advanced catalytic methods have been developed to improve efficiency and selectivity. For instance, gold(III) chloride can catalyze the electrophilic cyclization of 4-bromo-3-yn-1-ols through a hydroxyl-assisted regioselective hydration process in wet toluene, yielding γ-butyrolactones in good yields. organic-chemistry.org This method is effective for various secondary and tertiary alcohols. organic-chemistry.org

Another powerful strategy is the formal cycloaddition of cyclic anhydrides, like succinic anhydride, with aldehydes. rsc.org This process can be catalyzed by chiral molecules to generate γ-butyrolactone derivatives with the creation of two new stereocenters. rsc.org The mechanism is thought to involve the initial enolization of the anhydride, followed by its addition to the aldehyde electrophile and subsequent rapid lactonization. rsc.org

Oxidative lactonization of diols or pentenoic acids also represents a key route. nih.govnih.gov For example, the oxidation of 1,4-diols can be catalyzed by alcohol dehydrogenases (ADHs), where one alcohol group is first oxidized to an aldehyde, which then exists in equilibrium with the intramolecular hemiacetal (lactol). nih.gov A second oxidation of the lactol yields the final lactone product. nih.gov

Below is a table summarizing various catalytic approaches for lactone ring formation.

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Features |

| Intramolecular Hydroalkoxylation | AuCl₃ or Hg(II) | 4-Bromo-3-yn-1-ols | High yields (75-92%); mild conditions. organic-chemistry.org |

| Formal [3+2] Cycloaddition | Chiral organocatalysts | Succinic anhydrides and aldehydes | Creates two stereocenters; can be highly enantio- and diastereoselective. rsc.org |

| Oxidative Lactonization | Alcohol Dehydrogenase (ADH) | 1,4- and 1,5-Diols | Biocatalytic double oxidation process. nih.gov |

| Reductive Coupling | Samarium(II) Iodide (SmI₂) | Chiral 2-alkyl acrylates and ketones | Forms α,γ-substituted γ-butyrolactones. nih.govsigmaaldrich.com |

| Radical Hydrocarboxylation | Photoredox and HAT Catalysis | Allylic alcohols | Uses CO₂ radical anion for carboxylation followed by cyclization. acs.org |

Accessing enantiomerically pure forms of α-substituted butyrolactones is crucial, as biological activity is often dependent on the specific stereochemistry of the molecule. acs.org Several stereocontrolled strategies have been developed.

A prominent method involves the catalytic asymmetric formal cycloaddition of anhydrides and aldehydes, which can generate γ-butyrolactone derivatives with excellent enantio- and diastereocontrol. rsc.org Another approach is the SmI₂-induced reductive coupling of chiral 2-alkyl acrylates with ketones. nih.govsigmaaldrich.com This system can produce chiral α,γ-substituted γ-butyrolactones with high enantiomeric purities, particularly for the trans isomers (up to >99% ee). nih.govsigmaaldrich.com The success of this reaction relies on both a chiral auxiliary and a hindered proton source. sigmaaldrich.com

Dynamic kinetic resolution (DKR) has also been employed in the synthesis of functionalized γ-butyrolactones. nih.govnih.gov For example, a chiral N-heterocyclic carbene (NHC) can catalyze the addition of α,β-enals to racemic α-keto esters, forming γ-butyrolactones with three contiguous stereocenters with high regio-, diastereo-, and enantiocontrol. nih.govnih.gov

Tandem catalytic asymmetric reactions provide an efficient route as well. A chiral tin dibromide precatalyst has been used in a tandem asymmetric aldol reaction/cyclization of β,γ-didehydro-γ-lactones with aldehydes to yield optically active trans-β,γ-disubstituted γ-butyrolactones with up to 99% enantiomeric excess (ee). acs.orgnih.gov

The table below highlights selected methods for stereocontrolled synthesis.

| Methodology | Catalyst/Reagent | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Tandem Asymmetric Aldol Reaction/Cyclization | Chiral tin dibromide / Sodium methoxide | Up to 99% ee | Selective for trans isomer. acs.orgnih.gov |

| Reductive Coupling | SmI₂ / Chiral acrylate / (1S)-(-)-2,10-camphorsultam | Up to >99% ee (trans), 75% ee (cis) | Effective for trans isomers. nih.govsigmaaldrich.com |

| Dynamic Kinetic Resolution (DKR) | Chiral N-heterocyclic carbene (NHC) | 94.5:5.5 to 97.5:2.5 er | 1.5:1 to 4:1 dr. nih.gov |

| Asymmetric Mukaiyama–Michael Addition | N,N′-dioxide/Ni(II) complexes | Excellent ee values | Good dr values. acs.org |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing lactones. rsc.orgresearchgate.net There are three primary biocatalytic routes for lactone synthesis: Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of γ- and δ-ketoesters. nih.gov

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of cyclic ketones to lactones, mirroring the chemical Baeyer-Villiger oxidation but often with superior regio- and enantioselectivity. nih.govresearchgate.net These enzymes use a reduced nicotinamide cofactor (NADH or NADPH) to activate molecular oxygen. nih.gov

Alcohol dehydrogenases (ADHs) are used for the oxidative lactonization of diols. nih.govresearchgate.net This double oxidation process first converts a primary alcohol to an aldehyde, which cyclizes to a lactol that is subsequently oxidized to the lactone. nih.gov

Lipases are also widely used, particularly for the kinetic resolution of racemic lactones or their precursors through enantioselective hydrolysis or transesterification. mdpi.com For example, lipase B from Candida antarctica has been shown to be highly efficient in the kinetic resolution of racemic trans-β-aryl-δ-hydroxy-γ-lactones, providing products with high enantiomeric excesses (92%–98%). mdpi.com Furthermore, P450-derived carbene transferases have been engineered for the selective C-H functionalization to assemble a wide array of lactone structures. nih.gov

| Enzymatic Approach | Enzyme Class | Reaction Type | Substrate Example |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation | Cyclic ketones. nih.govresearchgate.net |

| Oxidative Lactonization | Alcohol Dehydrogenases (ADHs) | Double Oxidation | 1,4- and 1,5-diols. nih.govresearchgate.net |

| Kinetic Resolution | Lipases (e.g., CAL-B) | Transesterification/Hydrolysis | Racemic hydroxylactones. mdpi.com |

| Reductive Cyclization | Dehydrogenases/Reductases | Reduction | γ- and δ-ketoesters. nih.gov |

| C-H Functionalization | Engineered P450 Carbene Transferases | Intramolecular Carbene C-H Insertion | Diazo compounds. nih.gov |

Functionalization Strategies for Alpha-Substituted Butyrolactones

Once the α-hexyl-γ-butyrolactone core is synthesized, further modifications can be performed at the α-position or on the hexyl side chain to modulate its properties and create analogues.

The α-position of the γ-butyrolactone ring is a versatile handle for introducing additional functionality. The acidity of the α-proton allows for enolate formation and subsequent reaction with various electrophiles.

A common strategy involves the α-bromination of the lactone, creating a versatile synthetic intermediate. beilstein-journals.org For example, α-bromo-γ-butyrolactone can be readily synthesized from γ-butyrolactone under basic conditions. beilstein-journals.org This α-bromo intermediate can then be used for substitution reactions to introduce a wide range of functional groups.

Palladium-catalyzed α-arylation of silyl enolates derived from γ-butyrolactone with organic triflates is another powerful method for introducing aryl groups at the α-position, proceeding with excellent yields and stereoselectivities. acs.org Similarly, nickel-BINAP complexes can catalyze the asymmetric α-arylation of α-substituted γ-butyrolactones. acs.org These methods allow for the construction of α-aryl, α-alkyl quaternary stereocenters, which are challenging to synthesize by other means.

| Reaction | Reagents/Catalyst | Functionality Introduced |

| α-Bromination | N-Bromosuccinimide (NBS), PBr₃ | Bromo group. beilstein-journals.org |

| α-Arylation | Pd catalyst / Organic triflates | Aryl group. acs.org |

| α-Chlorination | N-chlorosuccinimide (NCS) / Chiral squaramide | Chloro group. acs.org |

| Condensation | Aldehydes / Base | Alkylidene group (e.g., α-methylene). acs.org |

Modifications to the hexyl side chain of α-hexyl-γ-butyrolactone can significantly influence the molecule's properties. These modifications can include introducing unsaturation, branching, or heteroatoms.

The synthesis of various γ-butyrolactone hormones, such as the A-factor and SCB-type hormones from Streptomyces, provides a model for side chain diversification. acs.orgresearchgate.net Synthetic routes to these molecules often involve building the side chain onto a pre-formed lactone core. For example, acylation of a core lactone intermediate with various acyl chlorides can produce analogues with different side chain lengths and branching patterns. acs.org

The introduction of functional groups on the side chain can also serve as a handle for further chemical transformations. For instance, an olefin on the side chain could be subjected to oxidation, hydrogenation, or metathesis reactions. A terminal alcohol could be oxidized to an aldehyde or carboxylic acid, or converted into an ester or ether. The biological evaluation of synthetic butyrolactone-1 derivatives with modified side chains has shown that these changes can significantly impact their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). nih.gov The structural diversity achieved through side chain modification is crucial for developing quantitative structure-activity relationships. acs.orgresearchgate.net

Sustainable and Green Chemical Approaches in Butyrolactone Synthesis

The development of sustainable and green chemical methodologies for the synthesis of γ-butyrolactones, including α-hexyl-γ-butyrolactone, is a significant focus of contemporary chemical research. These approaches aim to reduce the environmental impact of chemical processes by utilizing renewable feedstocks, minimizing waste, and employing catalytic systems that operate under mild conditions. The core strategies revolve around the sustainable production of the γ-butyrolactone (GBL) core structure, followed by green-conscious methods for its functionalization, such as α-alkylation.

A prominent green route to GBL involves its production from biomass-derived platform chemicals. Furfural, which can be obtained from the acid hydrolysis of agricultural waste, is a key renewable starting material. A two-step process has been developed for the conversion of furfural to GBL. The first step involves the oxidation of furfural to 2(5H)-furanone, which is then selectively hydrogenated in the second step to yield GBL. rsc.orggoogle.com This process can be optimized to achieve high yields and selectivity.

Another significant advancement is the renewable synthesis of γ-butyrolactone from 2-furanone, derived from biomass, using a heterogeneous catalyst. For instance, a palladium catalyst supported on humin-derived activated carbon (Pd/HAC) has been shown to be effective for this transformation. rsc.org This catalytic system allows for high yields of GBL under optimized conditions and offers the advantage of catalyst recyclability, a key principle of green chemistry. rsc.org

The synthesis of GBL from biomass-derived 1,4-butanediol via vapor-phase dehydrocyclization over a copper-silica nanocomposite catalyst is another sustainable pathway. This method demonstrates high selectivity and catalyst stability over extended periods. rsc.org Furthermore, one-pot electrochemical methods are being explored to convert biomass-derived furoic acid into GBL under mild conditions, showcasing a promising avenue for sustainable chemical production. researchgate.net

Once the γ-butyrolactone core is synthesized sustainably, the introduction of the α-hexyl group can be achieved through various green alkylation strategies. A notable efficient method for the α-alkylation of γ-butyrolactone involves a two-step process. First, a condensation reaction between γ-butyrolactone and an aldehyde (in this case, hexanal) is carried out using a base like sodium methoxide (MeONa) or sodium ethoxide (EtONa) to form an (E)-α-alkenyl-γ-butyrolactone. Subsequently, this intermediate is reduced via catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst and sodium hypophosphite at room temperature to yield the desired α-alkyl-γ-butyrolactone. researchgate.netresearchgate.net This method is advantageous due to its mild reaction conditions and the avoidance of harsh reagents.

Phase-transfer catalysis (PTC) presents another green alternative for the α-alkylation of lactones. elsevierpure.comphasetransfer.com This technique can facilitate the reaction between the lactone and an alkylating agent in a biphasic system, often with reduced solvent usage and milder conditions compared to traditional methods that require strong, hazardous bases and cryogenic temperatures. elsevierpure.com

Below are data tables summarizing key research findings in the sustainable synthesis of the GBL core and its subsequent α-alkylation.

Interactive Data Table: Sustainable Synthesis of γ-Butyrolactone (GBL) Core

| Starting Material | Catalyst | Key Reaction Conditions | Product | Yield | Reference |

| 2-Furanone (from biomass) | 4% Pd/HAC | Room Temperature, 0.5 MPa H₂, THF, 3 h | γ-Butyrolactone | 89% (isolated) | rsc.org |

| Furfural | Homogeneous acid catalysts / Supported metal catalysts | Mild temperature and pressure | γ-Butyrolactone | High yield | rsc.org |

| 1,4-Butanediol (from biomass) | Copper-silica nanocomposite | Vapor-phase dehydrocyclization | γ-Butyrolactone | 98% | rsc.org |

| Furoic Acid (from biomass) | Electrochemical (one-pot) | Mild conditions | γ-Butyrolactone | 98.5% selectivity (hydrogenation step) | researchgate.net |

Interactive Data Table: Green α-Alkylation of γ-Butyrolactone

Exploration of Biological Activities and Molecular Mechanisms

Butyrolactone Signaling Systems: Deciphering Intercellular Communication Mechanisms

Butyrolactones are key players in the complex language of cellular communication, particularly in microorganisms.

Gamma-Butyrolactone (B3396035) (GBL) Regulation of Secondary Metabolite Production in Microorganisms (e.g., Streptomyces)

Gamma-butyrolactones (GBLs) are hormone-like signaling molecules primarily produced by Streptomyces bacteria. researchgate.net They are crucial for regulating the production of secondary metabolites, including many clinically important antibiotics, and for controlling morphological differentiation. researchgate.netpnas.org The A-factor in Streptomyces griseus is a well-known example of a GBL that triggers the production of streptomycin. pnas.org The concentration of these signaling molecules is growth-dependent; when a critical concentration is reached, they initiate a cascade of gene expression leading to the production of these secondary metabolites. pnas.org

The GBL regulatory system is widespread among Streptomyces and related genera, indicating its general importance in controlling antibiotic production. researchgate.netpnas.org In Streptomyces coelicolor, for instance, GBLs are associated with the regulation of antibiotic production and certain aspects of the bacteria's morphology. plos.org The GBL system in Streptomyces chattanoogensis involves the genes scgA, scgX, and scgR and has been shown to influence the production of the antifungal agent natamycin. nih.gov This system not only regulates secondary metabolism but also affects nutrient utilization and stress response, highlighting its central role in the bacterial life cycle. nih.gov

Interestingly, while many GBL systems primarily regulate secondary metabolite production, the A-factor system in S. griseus is an exception, as it also controls morphological development. nih.gov The genes responsible for GBL synthesis are often located near or within the gene clusters for antibiotic biosynthesis, underscoring the close link between GBL signaling and antibiotic production. nih.gov

Investigation of Pharmacological and Biological Modulatory Effects

The diverse chemical structures of butyrolactone derivatives have led to a wide range of pharmacological and biological activities.

Antifungal Properties of Alpha-Methylene-gamma-Butyrolactone Derivatives

The α-methylene-γ-butyrolactone ring is a key structural feature found in many natural products with significant biological activity, including antifungal properties. nih.gov This structural motif is a major bio-functional group in compounds like carabrone, which has demonstrated potent antifungal activity. nih.govnih.gov

Researchers have synthesized numerous derivatives of α-methylene-γ-butyrolactone to explore their potential as fungicidal agents. nih.govnih.gov Studies have shown that these derivatives can be effective against various plant pathogenic fungi, such as Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.gov The antifungal activity is often influenced by the nature of the substituents on the butyrolactone ring. For instance, derivatives containing a benzene (B151609) ring with electron-withdrawing groups, particularly halogen atoms, have shown enhanced fungicidal activity. nih.govnih.gov

The mechanism of action of these compounds is thought to involve their ability to interfere with cellular processes in fungi. For example, some derivatives have been shown to cause cell deformation, reduce the number of mitochondria, thicken the cell wall, and increase cell membrane permeability in fungi like Valsa mali. scispace.comacs.org

Quantitative structure-activity relationship (QSAR) models have been developed to understand the correlation between the molecular structure of these derivatives and their antifungal activity. nih.govnih.gov These models have revealed that the electronic properties and the position of substituents on the benzene ring are important factors for fungicidal potency. nih.gov Such studies are crucial for the design and development of new, more effective, and potentially less toxic fungicides for agricultural applications. nih.govnih.gov

Modulation of Cellular Processes by Substituted Butyrolactones

Substituted butyrolactones have been shown to modulate a variety of cellular processes. For example, certain γ-butyrolactone derivatives have demonstrated the ability to protect against cytotoxicity in nerve cells by inhibiting the production of reactive oxygen species and modulating autophagy. mdpi.com

In the context of plant growth, some γ-butyrolactone compounds have been found to regulate the growth of both roots and shoots. google.com The effect can be either promoting or inhibitory depending on the concentration and the type of plant (monocotyledon or dicotyledon). google.com

Furthermore, α-methylene-γ-butyrolactone has been investigated for its effects on the immune system. It has been shown to ameliorate arthritic conditions by interfering with the DNA binding activity of NF-κB, a key transcription factor involved in inflammation. nih.gov This compound was also found to reduce the infiltration of macrophages into synovial tissue and modulate the levels of various immune cells and signaling molecules. nih.gov

The diverse biological effects of substituted butyrolactones highlight their potential as scaffolds for the development of new therapeutic agents targeting a range of cellular pathways.

Neuropharmacological Research on Alkyl-Substituted Butyrolactones: Mechanistic Insights

Alkyl-substituted γ-butyrolactones have been the subject of neuropharmacological research due to their effects on the central nervous system. nih.govnih.gov Studies on hippocampal slices have shown that the position of the alkyl substituent on the γ-butyrolactone ring is a critical determinant of its neuroactivity. nih.gov Specifically, β-substituted and α,β-disubstituted lactones have been found to be potent convulsants, causing seizures in animal models. nih.gov In contrast, α-substituted congeners have demonstrated anticonvulsant properties, being effective against pentylenetetrazole-induced seizures. nih.gov

The introduction of sulfur atoms into the lactone ring, creating thiololactones, can further modulate this activity. For example, α-ethyl-α-methylthiolo-γ-butyrolactone showed increased anticonvulsant potency compared to its oxygen-containing counterpart and was also effective against maximal electroshock seizures. nih.gov However, the fundamental nature of the activity (convulsant vs. anticonvulsant) was not altered by the sulfur-for-oxygen substitution. nih.gov

These findings suggest that alkyl-substituted butyrolactones and their derivatives interact with specific targets in the brain, likely receptors involved in neuronal excitability. nih.gov The similar, though not identical, effects of alkyl-substituted GBLs and succinimides on hippocampal slices suggest they may have a similar but not a common mechanism of action. nih.gov Further research into the structure-activity relationships of these compounds could lead to the development of new drugs for neurological disorders.

Advanced Analytical and Characterization Techniques

High-Resolution Separation and Quantification Methods

Separation techniques are fundamental in isolating alpha-Hexyl-gamma-butyrolactone from raw materials, reaction mixtures, or commercial products. High-performance liquid chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the cornerstones of this analytical approach, especially when coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating non-volatile or thermally sensitive compounds like lactones. UPLC utilizes smaller particle sizes in the column's stationary phase, enabling higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

For a compound like this compound, which lacks a strong chromophore, detection via UV-Vis spectroscopy can be challenging and is often limited to high concentrations. The true power of HPLC and UPLC in lactone analysis is realized when they are coupled with mass spectrometry (MS). An LC-MS/MS system provides exceptional selectivity and sensitivity, making it ideal for quantifying trace amounts of the compound and identifying related substances. researchgate.netnih.gov The technique has been successfully applied to quantify various butyrolactone derivatives and other fragrance components in complex matrices. researchgate.netnih.govnih.gov For instance, UPLC-MS/MS methods have been developed for the biomonitoring of fragrance ingredients, involving steps like enzymatic cleavage of metabolites, liquid-liquid extraction (LLE), and sensitive detection using a triple quadrupole mass analyzer. nih.gov

The analytical process for related lactones often involves chromatographic separation followed by mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, which ensures that only ions specific to the target molecule are detected, thereby increasing specificity and lowering detection limits. researchgate.net

Table 1: Illustrative UPLC-MS/MS Parameters for Fragrance Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography System | UPLC |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan |

This table presents typical parameters used in the analysis of fragrance compounds similar in nature to this compound, based on established methods for related molecules. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a long capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that allows for highly confident identification. nist.gov

GC-MS is particularly effective for trace analysis, especially when combined with sample preparation techniques like Solid-Phase Microextraction (SPME). ojp.gov This method has been used to detect γ-butyrolactone (GBL) and its precursors in various beverages. ojp.gov For quantitative analysis, Stable Isotope Dilution Assays (SIDA) are often employed. In SIDA, a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard, providing high accuracy and precision by correcting for sample loss during preparation and analysis. nih.gov

The electron ionization (EI) mass spectrum of alkyl-substituted γ-butyrolactones is typically characterized by a prominent fragment ion at a mass-to-charge ratio (m/z) of 85. This ion corresponds to the cleavage of the alkyl side chain, leaving the protonated lactone ring. This characteristic fragment is crucial for identifying this class of compounds in complex mixtures. nih.gov

Table 2: Characteristic GC-MS Data for a Representative γ-Alkyl-Butyrolactone (γ-Nonalactone)

| Compound | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

|---|---|---|

| γ-Nonalactone | 27.96 | 85 (base peak), 156 (molecular ion) |

| 2H213C2-γ-nonalactone (Internal Standard) | 27.94 | 89 (base peak), 160 (molecular ion) |

Data derived from a study on the quantification of γ-nonalactone in wine using SIDA-SPE-GC–MS, illustrating the typical data obtained from such an analysis. nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques provide detailed information about the molecular structure and are indispensable for confirming the identity and assessing the purity of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their spatial arrangement. ¹³C NMR provides information on the number and type of carbon atoms.

In the context of substituted butyrolactones, NMR is used to confirm the position of the alkyl substituent on the lactone ring (i.e., alpha, beta, or gamma position) and to determine the relative stereochemistry of chiral centers. nih.gov For example, the chemical shifts and coupling constants of the protons on the lactone ring are highly diagnostic of the substitution pattern. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals and confirm the complete molecular structure.

Table 3: Illustrative ¹H NMR Chemical Shifts for Protons on a Substituted Lactone Ring

| Proton Position | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Hα (proton on carbon adjacent to C=O) | 2.0 - 2.8 | Multiplet |

| Hβ (protons on carbon beta to C=O) | 1.8 - 2.5 | Multiplet |

| Hγ (proton on carbon adjacent to ring oxygen) | 4.0 - 4.6 | Multiplet |

These are general chemical shift ranges for protons on a γ-butyrolactone ring. The exact values for this compound would be influenced by the presence of the hexyl group at the alpha position. Data is generalized from spectra of related lactones. nih.govrsc.orghmdb.cachemicalbook.com

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides extremely accurate mass measurements of ions, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of a compound's elemental formula from its measured mass. For this compound (C₁₀H₁₈O₂), HRMS can confirm this formula by measuring its protonated molecular ion [M+H]⁺ at an m/z value that is unique to this combination of atoms.

HRMS is particularly valuable in metabolite profiling and the identification of unknown compounds. When a substance like this compound is metabolized, its structure is modified (e.g., through hydroxylation or oxidation). LC-HRMS can detect these metabolites in biological samples, and the accurate mass measurement of both the parent compound and its metabolites allows researchers to propose and confirm metabolic pathways. Tandem HRMS (MS/MS) experiments on these instruments involve fragmenting the accurately measured parent ion and then measuring the masses of the resulting fragment ions with high accuracy as well, providing rich structural information for confident identification. nih.gov

Table 4: Theoretical vs. Observed Mass in HRMS Analysis

| Compound | Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| This compound | C₁₀H₁₈O₂ | [M+H]⁺ | 171.1380 |

| This compound | C₁₀H₁₈O₂ | [M+Na]⁺ | 193.1199 |

This table shows the theoretical exact masses for the protonated and sodiated adducts of this compound. An HRMS instrument would be expected to measure these ions within a very small mass error (e.g., < 5 ppm).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Reaction Mechanisms and Reactivity

Quantum chemical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and reactivity of γ-butyrolactone and its derivatives. researchgate.netdiva-portal.org These studies often focus on the ring-opening polymerization (ROP) of GBL, a reaction that is thermodynamically challenging. researchgate.neticm.edu.pl

Theoretical calculations have shown that the low ring strain of the five-membered GBL ring results in a low propensity for polymerization under normal conditions. researchgate.net Quantum mechanical methods have been used to study the thermochemistry of the ring-opening reactions of GBL and have indicated that the lack of polymerizability is due to both the low ring strain and the significant stability of the coiled conformations of the resulting polymer, poly(4-hydroxybutyrate). researchgate.net

The reactivity of the GBL ring can be influenced by substituents. While specific studies on the α-hexyl group's effect on reactivity are scarce, general principles suggest that the bulky hexyl group could sterically hinder the approach of reactants to the carbonyl group, potentially affecting reaction rates. Furthermore, the electron-donating nature of the alkyl group could slightly increase the electron density on the carbonyl oxygen, potentially influencing its interaction with electrophiles or catalysts.

Studies on the reactivity of GBL in different media, such as alcoholic solutions under acidic conditions, show the formation of the corresponding esters of γ-hydroxybutyric acid (GHB). tus.ie The rate of this reaction is dependent on the alcohol, its concentration, and the pH. tus.ie It is expected that α-hexyl-γ-butyrolactone would undergo similar reactions, with the reaction kinetics potentially being influenced by the steric bulk of the hexyl group.

A theoretical study on 2-acetyl-γ-butyrolactone, an analogue of α-hexyl-γ-butyrolactone, utilized quantum chemical methods to analyze its structure, stability, and reactivity. researchgate.net Such studies often involve the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic properties and reactive sites. researchgate.net

| Parameter | γ-butyrolactone | Notes | Reference |

| Ring Strain Energy | ~8 kcal/mol | This relatively low value contributes to its low polymerizability. | researchgate.net |

| Polymerization Enthalpy (ΔHp) | Positive | A positive enthalpy of polymerization indicates a thermodynamically unfavorable process under standard conditions. | icm.edu.pl |

| Polymerization Entropy (ΔSp) | Negative | As with most polymerization reactions, the decrease in the number of molecules leads to a negative entropy change. | icm.edu.pl |

| Gibbs Free Energy of Polymerization (ΔGp) | Positive | The combination of a positive ΔHp and negative TΔSp results in a positive ΔGp, making the polymerization non-spontaneous. | icm.edu.pl |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. nih.govnih.gov These methods have been applied to γ-butyrolactone and its derivatives to understand their conformational preferences and interactions with other molecules. researchgate.net

MD simulations of GBL in binary mixtures, for instance with N,N-dimethylacetamide, have been used to explore molecular-level interactions and predict thermophysical properties of the mixture. researchgate.net Such studies provide insights into the intermolecular forces at play and how they influence the macroscopic properties of the system.

For α-hexyl-γ-butyrolactone, the flexible hexyl chain introduces additional conformational freedom. MD simulations could be employed to explore the preferred conformations of the hexyl chain and how it might fold to interact with the lactone ring or with surrounding solvent molecules. This conformational flexibility can be crucial in determining the molecule's physical properties and its ability to bind to biological targets or interact with other molecules.

The study of catalytically active peptides through MD simulations has shown how conformational analysis can reveal the secondary structures of the amino acid residues and their flexibility in solution. nih.gov A similar approach for α-hexyl-γ-butyrolactone could elucidate its dynamic behavior and preferred conformations in different environments.

| Simulation Type | System Studied | Key Findings | Reference |

| Molecular Dynamics | γ-butyrolactone in N,N-dimethylacetamide | Provided insights into molecular-level interactions and helped predict mixture densities. | researchgate.net |

| Molecular Dynamics | Catalytically active peptides | Revealed secondary structures and conformational flexibility in solution. | nih.gov |

| Molecular Dynamics | Glycoproteins | Showed greater conformational variability in the glycan portions compared to the protein portions. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Butyrolactone Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. nih.gov These models are widely used in drug design and materials science to predict the properties of new compounds.

For butyrolactone analogues, QSAR studies have been performed to understand the structural requirements for their biological activity. For example, studies on alkyl-substituted γ-butyrolactones have explored their activity as ligands for the picrotoxin (B1677862) receptor. acs.org Such studies typically involve calculating a variety of molecular descriptors, including constitutional, topological, and quantum-chemical descriptors, and then using statistical methods like multiple linear regression to build a predictive model. nih.gov

A QSAR study on quinazoline (B50416) analogues as tyrosine kinase inhibitors demonstrated the use of 2D descriptors to develop a statistically significant model. nih.gov This model was able to identify the key structural features that influence the inhibitory activity. nih.gov A similar approach could be applied to a series of α-substituted γ-butyrolactones to understand how the nature of the alkyl substituent affects a particular biological activity or physical property.

Computational toxicology studies have also employed SAR approaches to understand the action of γ-butyrolactone. nih.gov These studies have predicted the potential for GBL to inhibit certain cytochrome P450 enzymes based on its structural features. nih.gov

| Model Type | Compounds Studied | Predicted Property | Key Descriptors | Reference |

| QSAR | Alkyl-substituted γ-butyrolactones | Ligand binding to picrotoxin receptor | Not specified in abstract | acs.org |

| QSAR | Quinazoline analogues | Tyrosine kinase (erbB-2) inhibitory activity | Estate Contribution descriptors (SaaOE-Index, SsCIE-index) | nih.gov |

| SAR | γ-butyrolactone | Systemic toxicity and enzyme inhibition | Not specified in abstract | nih.gov |

Computational Predictions in Polymerization Thermodynamics and Kinetics

Computational chemistry has been extensively used to predict the thermodynamics and kinetics of the ring-opening polymerization of lactones. acs.orgacs.orgrsc.orgnih.gov As mentioned earlier, γ-butyrolactone is known for its reluctance to polymerize, a phenomenon that has been explained through computational studies. researchgate.neticm.edu.pl

Theoretical calculations have been used to compare the polymerizability of different lactones, such as γ-butyrolactone, δ-valerolactone, and ε-caprolactone. researchgate.netacs.org These studies have shown that the thermodynamics of polymerization are influenced by factors such as the ring strain of the monomer and the conformational preferences of the resulting polymer. researchgate.netacs.org

For α-hexyl-γ-butyrolactone, it is expected that the presence of the hexyl group would influence its polymerizability. Computational studies could predict the thermodynamic parameters for its polymerization and compare them to those of unsubstituted GBL. This would provide valuable insights into whether α-hexyl-γ-butyrolactone is a viable monomer for the synthesis of functional polyesters.

Recent advances have led to the successful polymerization of GBL using specific catalysts and reaction conditions, such as low temperatures. researchgate.net Computational studies can play a crucial role in designing and optimizing these catalytic systems by modeling the reaction mechanism and identifying the key factors that control the polymerization. researchgate.net

| Lactone | Polymerizability | Reasoning | Reference |

| γ-butyrolactone | Low | Low ring strain, stable coiled conformation of the polymer. | researchgate.net |

| δ-valerolactone | High | Higher ring strain compared to γ-butyrolactone. | researchgate.net |

| ε-caprolactone | High | Exergonic ring-opening process. | acs.org |

| 1,4-dioxan-2-one | Favored | Less favored than ε-caprolactone and δ-valerolactone. | acs.org |

Polymer Science and Material Applications of Alpha Substituted Butyrolactones

Alpha-Hexyl-gamma-butyrolactone as a Monomer in Polymer Synthesis

This compound is a derivative of γ-butyrolactone, a five-membered lactone that can be sourced from biomass. google.com The addition of a hexyl group at the alpha-position (adjacent to the carbonyl group) significantly influences its chemical behavior and polymerizability.

The primary route to polymerizing this compound is through Ring-Opening Polymerization (ROP). This process involves the opening of the cyclic ester (lactone) to form a linear polyester (B1180765) chain. However, the polymerization of γ-butyrolactone and its derivatives is thermodynamically challenging. icm.edu.plresearchgate.net The five-membered ring has low ring-strain energy, which means the polymerization is often not energetically favorable, leading to a low ceiling temperature (the temperature above which the polymer reverts to its monomer). nih.gov

To overcome these thermodynamic hurdles, specific catalytic systems and reaction conditions are necessary. Research on unsubstituted γ-butyrolactone has identified several effective catalyst classes that would be applicable to its alpha-hexyl derivative:

Organometallic Catalysts: Lanthanide (e.g., Lanthanum, Yttrium) and main-group metal (e.g., Magnesium) complexes have proven effective in the ROP of γ-butyrolactone, often yielding polymers with high molecular weights. researchgate.net These catalysts typically operate through a coordination-insertion mechanism.

Organocatalysts: Metal-free catalysts, such as strong phosphazene bases (e.g., t-BuP₄) and binary systems like a phosphazene base with a urea (B33335) cocatalyst, have emerged as powerful tools for γ-lactone ROP. chinesechemsoc.orggoogle.com These systems can promote polymerization under milder conditions. For instance, the combination of a strong base like potassium tert-butoxide with an alcohol initiator can facilitate the ROP of GBL, yielding polymers with medium to high molecular weights. rsc.org

The presence of the alpha-hexyl group introduces steric hindrance around the carbonyl group, which can be expected to reduce the monomer's reactivity compared to unsubstituted γ-butyrolactone. However, this substitution may also influence the polymer's properties favorably. The polymerization would typically be conducted at low temperatures (e.g., -40 °C to ambient) to shift the thermodynamic equilibrium toward the polymer. icm.edu.plresearchgate.net

Table 1: Representative Catalytic Systems for the ROP of γ-Butyrolactone Derivatives

| Catalyst Class | Specific Example(s) | Typical Conditions | Reference |

| Lanthanide Complexes | La[N(SiMe₃)₂]₃, Yttrium complexes | Low temperature (-40 °C), alcohol initiator | researchgate.net |

| Main-Group Metal | MgⁿBu₂/Ph₂CHOH | -40 °C to ambient | researchgate.net |

| Organophosphazene Bases | t-Bu-P₄, CTPB/Urea | Ambient or low temperature | chinesechemsoc.org |

| Strong Base/Alcohol | Potassium tert-butoxide/Benzyl alcohol | Elevated temperature | google.comrsc.org |

Vinyl-Addition Polymerization (VAP) and Strategies for Chemoselectivity Control

Vinyl-Addition Polymerization (VAP) is a chain-growth polymerization mechanism that proceeds by linking monomer units through their carbon-carbon double bonds. This pathway is not applicable to this compound because its chemical structure lacks a polymerizable vinyl (C=C) group. nih.gov The hexyl group is a saturated alkyl chain.

The discussion of VAP and chemoselectivity is highly relevant for other γ-butyrolactone derivatives, such as α-methylene-γ-butyrolactone (MBL) . google.comfrontiersin.org MBL is a bifunctional monomer containing both a lactone ring and a reactive exocyclic double bond. This dual functionality allows it to undergo either ROP or VAP. google.comchinesechemsoc.org

For such monomers, controlling chemoselectivity is a critical challenge:

Exclusive VAP: Historically, polymerizing MBL typically resulted in poly(MBL)ᵥₐₚ, where the polymer backbone is formed via the vinyl group, leaving the lactone ring as a pendant group. chinesechemsoc.org

Exclusive ROP: Reversing this conventional selectivity to achieve ROP of MBL requires specific catalytic systems, such as certain lanthanide-based catalysts, that can selectively activate the lactone ring while leaving the vinyl group intact. This produces an unsaturated polyester, P(MBL)ᵣₒₚ, with double bonds in the side chains. chinesechemsoc.org

Cross-linking: A third possibility is a crossover between the two pathways, leading to a cross-linked polymer network. chinesechemsoc.org

Strategies for controlling this selectivity often involve fine-tuning the catalyst/initiator system and reaction conditions. chinesechemsoc.org For this compound, however, these considerations are moot as ROP is its sole polymerization pathway.

Development of Novel Polymeric Materials

The polymerization of this compound leads to the formation of poly(this compound), a polyester with a long alkyl side chain on each repeating unit.

While specific studies on the homopolymer of this compound are limited, its synthesis can be inferred from methods used for similar monomers. A typical synthesis would involve the bulk polymerization of the monomer at low temperature using a suitable catalyst, such as a lanthanide complex or an organocatalyst, with an alcohol initiator to control molecular weight.

Copolymers could be synthesized by reacting this compound with other cyclic esters like ε-caprolactone or L-lactide. rsc.org This approach is often used to tune material properties. For example, copolymerizing a functional lactone like α-bromo-γ-butyrolactone with ε-caprolactone has been shown to be a successful strategy for creating functional polyesters. nih.gov

Characterization of the resulting polymers would involve standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine copolymer composition.

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ) and polydispersity (Đ).

Mass Spectrometry (e.g., MALDI-TOF): To analyze the polymer's end groups and topology (linear vs. cyclic). researchgate.net

Table 2: Expected Characteristics of Poly(this compound)

| Property | Expected Value/Characteristic | Method of Determination |

| Polymer Structure | Linear polyester with hexyl side chains | ¹H and ¹³C NMR |

| Molecular Weight (Mₙ) | Controllable by monomer/initiator ratio | GPC |

| Polydispersity (Đ) | Potentially narrow (1.1 - 1.8) with controlled polymerization | GPC |

| End Groups | Dependent on initiator (e.g., -OH, -OR) and termination steps | MALDI-TOF MS, NMR |

Structure-Property Relationships Governing Mechanical and Thermal Characteristics

The properties of poly(this compound) are dictated by its chemical structure, particularly the presence of the bulky hexyl side chain. Unsubstituted poly(γ-butyrolactone) (PγBL) produced from high-molecular-weight polymers has shown impressive mechanical properties, with high tensile strength (50.1 MPa) and elongation at break (735%). rsc.org

The introduction of the alpha-hexyl group is expected to modify these properties significantly:

Internal Plasticization: The long, flexible hexyl chains would act as internal plasticizers, increasing the free volume between polymer chains. This would likely lead to a lower glass transition temperature (T₉) compared to unsubstituted PγBL, making the material softer and more flexible at room temperature. For comparison, poly(α-methylene-γ-butyrolactone) has a very high T₉ of 195 °C due to the rigidity of its backbone. frontiersin.orgnih.gov

Crystallinity: The bulky side chains would disrupt chain packing and hinder crystallization, resulting in a more amorphous polymer. This would reduce the material's stiffness and melting point (Tₘ).

Thermal Stability: The thermal decomposition temperature (Tₔ) would be primarily determined by the stability of the polyester backbone, which is generally high.

Table 3: Comparison of Properties of PγBL and Expected Properties of Poly(α-Hexyl-γ-butyrolactone)

| Property | Poly(γ-butyrolactone) (PγBL) | Poly(α-hexyl-γ-butyrolactone) (Expected) | Influence of Hexyl Group |

| Glass Transition Temp. (T₉) | ~ -53 °C | Lower than PγBL | Acts as internal plasticizer, increases chain mobility |

| Melting Temperature (Tₘ) | ~ 55-60 °C | Lower or non-existent | Disrupts crystalline packing |

| Tensile Strength | High (~50 MPa) rsc.org | Lower | Reduced crystallinity and increased softness |

| Elongation at Break | High (~735%) rsc.org | Higher | Increased flexibility and amorphous content |

Advanced Applications in Degradable and Recyclable Polymers

A key advantage of polymers derived from γ-butyrolactone is their potential for chemical recycling. Research has demonstrated that PγBL can be efficiently depolymerized back to its monomer by heating the polymer, a process known as thermochemical recycling. nih.govchinesechemsoc.org This creates a closed-loop life cycle where the plastic can be broken down and remade without significant loss of quality.

Poly(this compound) is expected to share this valuable property. The polyester backbone remains susceptible to depolymerization, allowing the monomer to be recovered and reused for new polymer synthesis. This positions it as a candidate for a sustainable thermoplastic material. The presence of the hexyl group could also be exploited for creating materials with tailored degradability, as the side chain can influence the rate of hydrolytic degradation. These features make it a potentially valuable component in the development of next-generation sustainable polymers designed for a circular economy. frontiersin.org

Environmental and Metabolic Fate Studies Academic and Research Focus

Biodegradation Pathways and Mechanisms in Environmental Systems

Direct studies on the biodegradation of alpha-hexyl-gamma-butyrolactone are limited in publicly available scientific literature. However, the environmental fate of structurally similar compounds, particularly other flavor and fragrance lactones like gamma-decalactone, has been investigated, offering valuable insights into potential degradation pathways.

Microbial degradation is a primary route for the breakdown of organic compounds in the environment. For gamma-lactones with alkyl side chains, a likely pathway involves microbial beta-oxidation, a catabolic process by which fatty acid molecules are broken down. The biodegradation of gamma-decalactone by yeasts, such as Yarrowia lipolytica, is a well-studied analogue. In this process, the yeast can utilize the lactone as a carbon source. It is hypothesized that the degradation begins with the enzymatic hydrolysis of the lactone ring to form the corresponding 4-hydroxy acid (4-hydroxydecanoic acid in the case of gamma-decalactone). This is followed by the sequential cleavage of two-carbon units from the carboxyl end of the alkyl chain via the beta-oxidation pathway researchgate.netnih.govmdpi.com.

This suggests a probable biodegradation pathway for this compound:

Enzymatic Hydrolysis: The initial step is likely the opening of the gamma-butyrolactone (B3396035) ring by a lactonase or esterase enzyme, yielding 4-hydroxy-2-hexyloctanoic acid.

Beta-Oxidation of the Side Chain: The resulting hydroxy fatty acid would then be susceptible to beta-oxidation. However, the presence of the hexyl group at the alpha position presents a steric hindrance that may influence the rate and efficiency of this process. Standard beta-oxidation proceeds with oxidation at the beta-carbon. For an alpha-substituted carboxylic acid, this pathway may be impeded.

Alternative Oxidation Pathways: In cases where beta-oxidation is blocked, microorganisms may employ alternative pathways such as alpha-oxidation or omega-oxidation to degrade the alkyl chain. Alpha-oxidation involves the removal of one carbon atom at a time from the carboxyl end, while omega-oxidation begins at the methyl end of the chain.

It is important to note that the rate of biodegradation can be influenced by various environmental factors, including the microbial population present, temperature, pH, and the availability of other nutrients.

| Step | Process | Description | Potential Enzymes |

|---|---|---|---|

| 1 | Ring Opening (Hydrolysis) | The gamma-butyrolactone ring is opened to form 4-hydroxy-2-hexyloctanoic acid. | Lactonase, Esterase |

| 2 | Side Chain Degradation | The hexyl side chain is shortened. Due to alpha-substitution, beta-oxidation may be hindered. | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase (Beta-Oxidation); Dioxygenase (Alpha-Oxidation); Monooxygenase (Omega-Oxidation) |

| 3 | Central Metabolism | The resulting smaller molecules enter central metabolic pathways (e.g., Citric Acid Cycle). | Various |

In Vitro and In Vivo Metabolic Transformations of Butyrolactones

In Vitro Studies: In vitro experiments, often utilizing liver microsomes or hepatocytes, are instrumental in identifying metabolic pathways unl.eduresearchgate.netnih.govnih.govresearchgate.net. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of a wide range of compounds.

For this compound, in vitro metabolic studies would likely investigate the following pathways:

Hydrolysis: The primary metabolic step is expected to be the hydrolysis of the lactone ring to form 4-hydroxy-2-hexyloctanoic acid. This reaction can be catalyzed by esterases present in the liver and other tissues.

Oxidation of the Alkyl Chain: The hexyl side chain could be a target for oxidative metabolism by CYP450 enzymes. This could involve hydroxylation at various positions on the alkyl chain (omega- and omega-1 hydroxylation being common), leading to the formation of more polar metabolites that are more easily excreted.

In Vivo Studies: In vivo studies in animal models provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound. For unsubstituted gamma-butyrolactone (GBL), it is well-established that it is rapidly and extensively hydrolyzed in the blood to gamma-hydroxybutyrate (GHB), a naturally occurring neurotransmitter.

It is plausible that this compound would also undergo rapid in vivo hydrolysis. The resulting 4-hydroxy-2-hexyloctanoic acid would then be subject to further metabolism. Evidence from studies on the metabolism of 4-hydroxybutyrate in humans suggests that it can be metabolized via beta-oxidation researchgate.net. This provides strong support for the hypothesis that the hexyl side chain of the ring-opened metabolite of this compound would also be shortened through the beta-oxidation pathway, similar to the degradation of fatty acids.

The alpha-substitution may, as in the case of biodegradation, influence the rate of metabolic beta-oxidation. If beta-oxidation is hindered, alternative oxidative pathways would likely be involved in its metabolism and eventual elimination from the body.

| Phase | Reaction | Primary Metabolite | Enzymes Involved | Subsequent Steps |

|---|---|---|---|---|

| Phase I | Hydrolysis | 4-hydroxy-2-hexyloctanoic acid | Esterases | Further oxidation or conjugation. |

| Phase I | Oxidation | Hydroxylated derivatives of the hexyl chain | Cytochrome P450 (CYP450) enzymes | Further oxidation to carboxylic acids, conjugation. |

| - | Beta-Oxidation | Chain-shortened hydroxy acids | Mitochondrial and peroxisomal enzymes | Enters central metabolism. |

| Phase II | Conjugation | Glucuronide or sulfate conjugates | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Excretion in urine or bile. |

Q & A

Q. What are the established synthetic pathways for alpha-hexyl-gamma-butyrolactone, and how can reaction conditions be optimized?

this compound can be synthesized via lactonization of gamma-hydroxyhexanoic acid or through alkylation of gamma-butyrolactone derivatives. Key steps include:

- Catalyst selection : Use acid catalysts (e.g., H₂SO₄) for esterification or enzymatic catalysts for enantioselective synthesis .

- Temperature control : Maintain 80–120°C to balance reaction rate and byproduct formation .

- Purification : Employ fractional distillation or column chromatography to isolate the product, validated by NMR and GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Spectroscopic methods : NMR (¹H/¹³C) to confirm structure (e.g., lactone ring protons at δ 4.2–4.5 ppm) and FT-IR for carbonyl (C=O) stretching (~1750 cm⁻¹) .

- Chromatography : LC-MS or GC-MS to assess purity (>98%) and detect trace solvents .

- Melting/boiling points : Compare observed values (e.g., bp ~250–270°C) with literature data .

Q. What is the proposed mechanism of action of this compound in neurological systems?

Similar to gamma-butyrolactone (GBL), it likely acts as a prodrug metabolized to gamma-hydroxybutyrate (GHB), which binds GABA₃ receptors. Key steps:

- Metabolic conversion : Hepatic esterases hydrolyze the lactone to GHB, inducing CNS depression .

- Receptor affinity : Partial agonism at GABA₃ receptors, modulating neurotransmitter release .

Q. How can researchers assess the metabolic stability of this compound in vitro?

- Liver microsome assays : Incubate with NADPH and human/rat liver microsomes to measure half-life (t₁/₂) and identify metabolites via LC-HRMS .

- Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours .

Q. What protocols ensure high purity of this compound for pharmacological studies?

- Recrystallization : Use ethanol/water mixtures to remove impurities.

- Quality control : Validate purity via HPLC (≥95% area under the curve) and elemental analysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s toxicity across studies be resolved?

- Dose-response standardization : Use consistent dosing units (e.g., mg/kg vs. molarity) and control for species-specific metabolism .

- Model stratification : Compare in vitro (cell lines) and in vivo (rodent) models to identify confounding factors (e.g., blood-brain barrier penetration) .

Q. What experimental design considerations are critical for in vivo toxicokinetic studies?

- Sampling frequency : Collect blood/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration to capture absorption/distribution phases .

- Analytical sensitivity : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL to detect low metabolite levels .

Q. How do structural modifications (e.g., alkyl chain length) influence this compound’s activity?

- SAR studies : Synthesize analogs (e.g., methyl, octyl derivatives) and compare receptor binding (IC₅₀) and metabolic stability .

- Computational modeling : Perform molecular docking to predict interactions with GABA₃ receptors .

Q. What strategies mitigate variability in behavioral assays assessing the compound’s CNS effects?

Q. How can conflicting reports on its carcinogenic potential be addressed methodologically?

- Long-term exposure models : Conduct 2-year bioassays in rodents with histopathological analysis .

- Genotoxicity assays : Perform Ames tests and micronucleus assays to assess mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.